Azanide

Vue d'ensemble

Description

Azanide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Azanide is a derivative of azide, and it has been studied for its ability to act as a nitrogen source in various chemical reactions. In recent years, there has been a growing interest in the application of azanide in the field of medicinal chemistry.

Applications De Recherche Scientifique

Contribution to the Microbicidal Activity of Leukocytes

Azanide, a compound also known as azide, plays a significant role in the microbicidal activity of leukocytes. It is found to inhibit the microbicidal activity of myeloperoxidase, an enzyme in leukocytes, and this inhibition is considerable in normal leukocytes. This suggests the importance of azide-sensitive systems in the body's defense mechanisms against microbial infections (Klebanoff, 1970).

Innovative Heat Transfer Media in Sustainable Energy Systems

Azanide-based ionic liquids, such as 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium bis[(trifluoromethyl)sulfonyl]azanide, are explored for their potential as innovative heat transfer fluids (HTFs). These compounds show promising thermophysical properties, which can lead to reduced energy consumption and operational costs in modern energy systems (Musiał et al., 2018).

Colorimetric Cyanide Chemosensors

Azanide is utilized in the development of colorimetric chemosensors for the detection of cyanide ions. These sensors, incorporating azanide structures, display visible color changes upon interaction with cyanide, which can be crucial for environmental monitoring and safety applications (Cheng et al., 2012).

Cytochrome c Oxidase Research

Research involving azanide investigates its interaction with cytochrome c oxidase, a key enzyme in mitochondrial respiration. The study reveals that azanide, along with cyanide, can inhibit this enzyme, contributing valuable insights into cellular respiration and potential therapeutic targets (Chen et al., 1999).

Azide Intoxication Analysis

In toxicological research, methods are developed for analyzing azide (azanide) in biological matrices. This is crucial for confirming azide ingestion in cases of poisoning, thus aiding in forensic investigations and public health safety (Bruin et al., 2020).

Nucleophilic Displacements in Synthetic Chemistry

Azanide is used in synthetic chemistry for nucleophilic displacements via hypervalent silicate intermediates. These reactions are instrumental in creating complex organic compounds, which have numerous applications in pharmaceuticals and materials science (Soli et al., 1999).

Phytochrome-Binding Site Interaction Studies

In plant physiology, azanide is employed to study the interaction between phytochrome and its binding site in maize coleoptiles. This research provides insights into plant growth and development processes, which are fundamental for agricultural science (Yu, 1977).

Antiviral and Antibacterial Preparations

Azanide is involved in the creation of antiviral and antibacterial preparations. Research in this area focuses on the synthesis of azoloazine series compounds, leading to the development of new families of antiviral substances, such as triazavirin (Chupakhin et al., 2016).

Propriétés

Numéro CAS |

17655-31-1 |

|---|---|

Nom du produit |

Azanide |

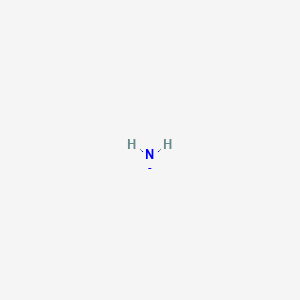

Formule moléculaire |

NH2(−) H2N- |

Poids moléculaire |

16.023 g/mol |

Nom IUPAC |

azanide |

InChI |

InChI=1S/H2N/h1H2/q-1 |

Clé InChI |

HYGWNUKOUCZBND-UHFFFAOYSA-N |

SMILES |

[NH2-] |

SMILES canonique |

[NH2-] |

Synonymes |

azanide |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)